molecular formula C4H6N2O3 B6278998 5-(hydroxymethyl)imidazolidine-2,4-dione CAS No. 67337-74-0

5-(hydroxymethyl)imidazolidine-2,4-dione

Cat. No.: B6278998
CAS No.: 67337-74-0
M. Wt: 130.1
InChI Key:
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Description

“5-(hydroxymethyl)imidazolidine-2,4-dione” is an organic compound . It is also known as 5-[4-(hydroxymethyl)phenyl]imidazolidine-2,4-dione . It is a powder at room temperature .


Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives has been achieved through various methods. One such method involves the Knoevenagel condensation . Another method involves the reaction of amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C4H6N2O3 . The InChI code for this compound is 1S/C5H8N2O4/c8-1-5(2-9)3(10)6-4(11)7-5/h8-9H,1-2H2,(H2,6,7,10,11) .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 160.13 .

Scientific Research Applications

DNA Binding Studies

Imidazolidine derivatives, including 5-(hydroxymethyl)imidazolidine-2,4-dione, have been studied for their DNA binding affinity. These studies, utilizing methods like cyclic voltammetry and UV-Vis spectroscopy, reveal significant insights into their potential as anti-cancer drugs due to their binding strength to DNA. Such compounds show binding affinities comparable to or greater than many clinically used anticancer drugs (Shah et al., 2013).

Synthesis and Structural Studies

Research has also focused on the synthesis and structure-activity relationships of imidazolidine-2,4-dione derivatives. These studies involve the synthesis of various derivatives and their structural elucidation, providing valuable information for their potential therapeutic applications (Pękala et al., 2005). Another example is the study of glycolurils and their analogs, which includes imidazolidine-2,4-dione derivatives. These compounds have found applications in fields like pharmacology and supramolecular chemistry (Kravchenko et al., 2018).

Electrochemical Behavior

The electrochemical behavior of imidazolidine derivatives has been examined, providing insights into their biochemical actions and structure-activity relationships. Such studies are crucial for understanding their potential pharmacological applications (Nosheen et al., 2012).

Serotonin Receptor and Transporter Affinity

Research includes designing and testing imidazolidine-2,4-dione derivatives for dual affinity to serotonin receptors and transporters. This is particularly relevant in the context of developing new antidepressant and anxiolytic drugs (Czopek et al., 2013).

Novel Syntheses and Applications

Studies also include novel syntheses of imidazolidine derivatives and their pharmacological evaluation, such as in the context of HIV-1 fusion inhibitors. These compounds have shown promising results in inhibiting HIV replication, indicating their potential in antiviral therapies (Ibrahim et al., 2020).

Safety and Hazards

The safety information for “5-(hydroxymethyl)imidazolidine-2,4-dione” indicates that it has the GHS07 signal word “Warning” and the hazard statements H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Biochemical Analysis

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(hydroxymethyl)imidazolidine-2,4-dione involves the reaction of glycine with formaldehyde to form 5-(hydroxymethyl)imidazolidine-2-one, which is then oxidized to form the final product.", "Starting Materials": [ "Glycine", "Formaldehyde", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Glycine is reacted with formaldehyde in the presence of sodium hydroxide to form 5-(hydroxymethyl)imidazolidine-2-one.", "Step 2: 5-(hydroxymethyl)imidazolidine-2-one is oxidized using hydrogen peroxide to form 5-(hydroxymethyl)imidazolidine-2,4-dione." ] }

CAS No.

67337-74-0

Molecular Formula

C4H6N2O3

Molecular Weight

130.1

Purity

95

Origin of Product

United States

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